molecular formula C15H15Tb 15* B072615 Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium CAS No. 1272-25-9

Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium

Cat. No. B072615
CAS RN: 1272-25-9
M. Wt: 354.2 g/mol
InChI Key: IOBVXSUUUDEEKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tris(cyclopentadienyl)lanthanides typically involves the reaction of lanthanide halides with cyclopentadienyl anions. These reactions can produce complexes where the metal is coordinated by three Cp rings. While specific synthesis details for tris(eta5-cyclopentadienyl)terbium may not be directly referenced, similar processes are described for other lanthanide cyclopentadienyl complexes, indicating that similar methodologies may be applied for terbium complexes as well (Baisch et al., 2006).

Molecular Structure Analysis

Tris(eta5-cyclopentadienyl)terbium and related compounds typically feature the metal center in a sandwich-like structure flanked by cyclopentadienyl rings. These structures are often analyzed using various spectroscopic methods and X-ray diffraction. The molecular structures of these compounds can provide insights into the bonding and electronic properties of the complexes (Miyazaki et al., 2015).

Scientific Research Applications

  • Gas Phase Thermochemistry and Ion Energetics

    • Field: Physical Chemistry
    • Application: The compound tris(η5-cyclopenta-2,4-dien-1-yl)lanthanum is studied for its gas phase thermochemistry data and gas phase ion energetics data .
    • Method: The study involves the use of mass spectrometry and energy ionization methods .
    • Results: The formation enthalpy of the gas at standard conditions was found to be 150.0 ± 6.2 kJ/mol. The ionization energy was determined to be 7.9 ± 0.3 eV .
  • Diels–Alder Addition

    • Field: Organic & Biomolecular Chemistry
    • Application: The compound cyclopenta-2,4-dien-1-yltrimethylsilane, which has a similar structure to the requested compound, is investigated for its dynamic processes in the Diels–Alder addition .
    • Method: The study involves temperature-dependent dynamic processes investigated by DFT computations .
    • Results: The degenerate sigmatropic migration of Si(Me)3 was found to be the dominant factor with a Gibbs free energy of activation of 13.2 kcal mol −1 .
  • Synthesis of Cobalt Complex

    • Field: Inorganic Chemistry
    • Application: The compound (η5-Cyclopentadienyl)(η4-cyclopenta-2,4-dien-1-thione)cobalt is synthesized by the reaction of a cobaltacyclopentadiene derivative with CS2 in the presence of a Co(I) complex .
    • Method: The exact method is not specified in the available resources .
    • Results: The results or outcomes of this application are not specified in the available resources .
  • Condensed Phase Thermochemistry
    • Field: Physical Chemistry
    • Application: The compound tris(η5-cyclopenta-2,4-dien-1-yl)yttrium is studied for its condensed phase thermochemistry data .
    • Method: The exact method is not specified in the available resources .
    • Results: The results or outcomes of this application are not specified in the available resources .
  • Understanding the Sigmatropic Shifts

    • Field: Organic & Biomolecular Chemistry
    • Application: The compound cyclopenta-2,4-dien-1-yltrimethylsilane, which has a similar structure to the requested compound, is investigated for its dynamic processes in the Diels–Alder addition .
    • Method: The study involves temperature-dependent dynamic processes investigated by DFT computations .
    • Results: The degenerate sigmatropic migration of Si(Me)3 is found to be the dominant factor with a Gibbs free energy of activation of 13.2 kcal mol −1 .
  • Condensed Phase Thermochemistry

    • Field: Physical Chemistry
    • Application: The compound tris(η5-cyclopenta-2,4-dien-1-yl)yttrium is studied for its condensed phase thermochemistry data .
    • Method: The exact method is not specified in the available resources .
    • Results: The results or outcomes of this application are not specified in the available resources .

properties

IUPAC Name

cyclopenta-1,3-diene;terbium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H5.Tb/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBVXSUUUDEEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Tb+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Tb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium

CAS RN

1272-25-9
Record name Tris(η5-2,4-cyclopentadien-1-yl)terbium
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001272259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(η5-cyclopenta-2,4-dien-1-yl)terbium
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